(E)-7-butyl-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-butyl-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O2 and its molecular weight is 383.456. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Psychotropic Activity
A significant body of research focuses on the modification of purine-2,6-dione derivatives to explore their potential as ligands for serotonin (5-HT) receptors, which are implicated in various neuropsychiatric disorders. One study designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds were evaluated for their psychotropic activity, showing anxiolytic and antidepressant properties. Notably, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand exhibited significant antidepressant-like effects, highlighting the therapeutic potential of such modifications in the purine-2,6-dione scaffold (Chłoń-Rzepa et al., 2013).
Polymorphism and Structural Diversity
Another aspect of research on purine derivatives includes the investigation of their polymorphism and structural diversity. For instance, the study of bis-hydrazone compounds related to purine derivatives revealed polymorphism, showing different crystal structures for the same compound under varying conditions. This research provides insights into the conformational flexibility and packing polymorphism of purine-related structures, which can influence their physicochemical properties and biological activities (Dwivedi & Das, 2018).
Novel Derivatives and Synthetic Access
Further studies explore the synthetic access to new purine derivatives, such as 6-purineselenyl and thiadiazolyl-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. These derivatives were synthesized and characterized, expanding the chemical diversity of purine-based compounds and potentially opening new avenues for the development of therapeutic agents (Gobouri, 2020).
Properties
IUPAC Name |
7-butyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-5-6-11-26-15-16(25(4)19(28)22-17(15)27)21-18(26)23-20-12-13-7-9-14(10-8-13)24(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,23)(H,22,27,28)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDWCNKOUYFZDO-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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